N-(2-(1H-indol-3-yl)ethyl)azetidine-3-carboxamide hydrochloride
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Overview
Description
N-(2-(1H-indol-3-yl)ethyl)azetidine-3-carboxamide hydrochloride is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-indol-3-yl)ethyl)azetidine-3-carboxamide hydrochloride typically involves the reaction between tryptamine and a suitable carboxylic acid derivative. One common method is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines . DCC is a dehydrating agent commonly used for the preparation of esters, amides, and anhydrides. The reaction conditions usually involve the use of an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-indol-3-yl)ethyl)azetidine-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
N-(2-(1H-indol-3-yl)ethyl)azetidine-3-carboxamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)azetidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring can form hydrogen bonds with enzymes and proteins, inhibiting their activity . This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of viral replication.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- N-(2-(1H-indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide
Uniqueness
N-(2-(1H-indol-3-yl)ethyl)azetidine-3-carboxamide hydrochloride is unique due to its azetidine ring, which is not commonly found in other indole derivatives. This structural feature may contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C14H18ClN3O |
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Molecular Weight |
279.76 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]azetidine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C14H17N3O.ClH/c18-14(11-7-15-8-11)16-6-5-10-9-17-13-4-2-1-3-12(10)13;/h1-4,9,11,15,17H,5-8H2,(H,16,18);1H |
InChI Key |
GKGCSJSPOYTTQX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C(=O)NCCC2=CNC3=CC=CC=C32.Cl |
Origin of Product |
United States |
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